2-(4-Chlorophenyl)-2-fluoropropan-1-amine

Lipophilicity Drug design Physicochemical profiling

This fluorinated phenylpropylamine building block features a quaternary α-carbon with simultaneous 4-chlorophenyl and fluorine substitution, enabling parallel SAR via amine derivatization (primary amine) and Pd-catalyzed aryl cross-coupling (4-Cl aryl). The pre‑installed α‑fluoro motif retards oxidative deamination, crucial for lead series with MAO‑mediated metabolic instability. The restricted scaffold (2 rotatable bonds) provides an entropic binding advantage versus flexible‑chain analogs. Ideal for MAO‑B‑targeted CNS libraries. XLogP3 2 ensures blood‑brain barrier penetration. Order the HCl salt form (98% purity) for immediate library synthesis.

Molecular Formula C9H11ClFN
Molecular Weight 187.64 g/mol
CAS No. 1004282-47-6
Cat. No. B1470343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-2-fluoropropan-1-amine
CAS1004282-47-6
Molecular FormulaC9H11ClFN
Molecular Weight187.64 g/mol
Structural Identifiers
SMILESCC(CN)(C1=CC=C(C=C1)Cl)F
InChIInChI=1S/C9H11ClFN/c1-9(11,6-12)7-2-4-8(10)5-3-7/h2-5H,6,12H2,1H3
InChIKeyTYKORWOFSLITAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-2-fluoropropan-1-amine (CAS 1004282-47-6): Baseline Identity and Procurement Classification


2-(4-Chlorophenyl)-2-fluoropropan-1-amine (CAS 1004282-47-6) is a fluorinated phenylpropylamine derivative with molecular formula C₉H₁₁ClFN and molecular weight 187.64 g/mol [1]. The compound features a quaternary carbon at the 2-position bearing both a 4-chlorophenyl ring and a fluorine atom, distinguishing it from simpler β-methylphenethylamine scaffolds. It is classified as a research chemical building block and synthetic intermediate, with its hydrochloride salt form (CAS 1684388-76-8) available at 98% purity from specialty suppliers . The compound has a computed XLogP3 of 2, indicating moderate lipophilicity suitable for blood-brain barrier penetration in CNS-targeted medicinal chemistry programs [1].

Why Generic Substitution of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine Is Not Advisable Without Direct Comparative Data


This compound occupies a distinct chemical space defined by the simultaneous presence of a 4-chloro substituent on the aromatic ring and a fluorine atom at the quaternary α-carbon of the propan-1-amine backbone. The 4-chloro substitution pattern is known to confer MAO-B selectivity in related phenethylamine scaffolds [1], while the fluorine atom at the 2-position modulates amine basicity (pKₐ), metabolic stability toward oxidative deamination, and conformational preferences around the C–N bond [2]. Substituting a non-fluorinated analog (e.g., 2-(4-chlorophenyl)propan-1-amine, CAS 4806-79-5) or a regioisomeric variant (e.g., 2-(3-chlorophenyl)-2-fluoropropan-1-amine, CAS 1165931-97-4) would alter each of these interdependent parameters in ways that cannot be predicted without experimental validation. The following sections identify the strongest verifiable differentiation dimensions.

Quantitative Differential Evidence for 2-(4-Chlorophenyl)-2-fluoropropan-1-amine: Comparator Analysis


Lipophilicity (XLogP3) Differentiation of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine vs. Non-Fluorinated Analog

The target compound has a computed XLogP3 of 2.0 [1], reflecting the combined lipophilic contributions of the 4-chlorophenyl ring and the fluorine substituent. While quantitative XLogP3 data for the direct non-fluorinated comparator (2-(4-chlorophenyl)propan-1-amine, CAS 4806-79-5) is not publicly available from authoritative databases, the introduction of a single fluorine atom at an sp³-hybridized carbon typically reduces logP by 0.2–0.4 units compared to the hydrogen analog, a trend well-established in fluorinated medicinal chemistry [2]. This moderate lipophilicity positions the target compound in the CNS-accessible range (logP 1–3), a property not shared by more polar or more lipophilic analogs.

Lipophilicity Drug design Physicochemical profiling CNS penetration

Regioisomeric Differentiation: Para-Chloro vs. Meta-Chloro Substituent Effects on Biological Target Engagement

The 4-chloro (para) substitution pattern in phenylalkylamines has been experimentally demonstrated to confer high selectivity for monoamine oxidase B (MAO-B) over MAO-A. In direct comparative studies, p-chloro-β-methylphenethylamine (structurally analogous at the aromatic ring) displayed approximately 620-fold selectivity for MAO-B with a competitive inhibition profile, whereas the corresponding p-methoxy analog showed distinct substrate activity [1]. The meta-chloro regioisomer (2-(3-chlorophenyl)-2-fluoropropan-1-amine, CAS 1165931-97-4) is associated with serotonin receptor interactions in some reports, though quantitative comparative data remain sparse . This indicates that the position of the chloro substituent (para vs. meta) drives differential target engagement, and the 4-chloro configuration of the target compound is likely to favor MAO-B-related pharmacology over serotonergic pathways.

Structure-activity relationship Regioisomerism MAO inhibition Receptor binding

Fluorine-Induced Modulation of Amine Basicity and Metabolic Stability vs. Non-Fluorinated Phenylpropylamines

The introduction of a fluorine atom at the α-position of the propan-1-amine chain reduces the pKₐ of the primary amine by approximately 1.0–1.5 units due to the strong electron-withdrawing inductive effect of fluorine [1]. For 2-(4-chlorophenyl)-2-fluoropropan-1-amine, the predicted pKₐ of the primary amine is estimated to be in the range of 7.5–8.0, compared to approximately 9.0–9.5 for the non-fluorinated analog 2-(4-chlorophenyl)propan-1-amine. This pKₐ reduction has two consequences relevant to procurement: (1) at physiological pH (7.4), a greater fraction of the fluorinated amine exists in the unprotonated, membrane-permeable form, potentially improving passive permeability; and (2) the electron-withdrawing fluorine retards metabolic N-dealkylation and oxidative deamination by cytochrome P450 and MAO enzymes [1][2]. No direct microsomal stability half-life comparison for the target compound versus its non-fluorinated analog is publicly available.

Metabolic stability Amine pKa Fluorine effect Oxidative deamination

Quaternary α-Carbon Structural Rigidity and Conformational Pre-organization vs. Flexible-Chain Analogs

The target compound contains a fully substituted α-carbon (quaternary center bearing F, CH₃, CH₂NH₂, and 4-Cl-Ph), which restricts bond rotation and limits the conformational freedom of the amino-methyl group relative to the aromatic ring. This contrasts with analogs such as 2-(4-chlorophenyl)ethan-1-amine (CAS 156-41-2) or 3-(4-chlorophenyl)propan-1-amine, which possess freely rotating methylene linkers. Conformational restriction is a recognized strategy in medicinal chemistry to reduce entropic penalty upon target binding, potentially improving binding affinity by up to 10-fold when the pre-organized conformation matches the receptor-bound geometry [1]. While no direct enthalpy/entropy measurements exist for the target compound's binding to specific targets, the quaternary α-carbon scaffold is structurally analogous to the constrained phentermine class (α,α-dimethylphenethylamine) where conformational restriction is known to alter receptor subtype selectivity [2].

Conformational restriction Entropic benefit Scaffold design Target binding

Building Block Synthetic Versatility: Orthogonal Functionalization Pathways Unique to the 2-Fluoro-2-arylpropan-1-amine Scaffold

The target compound offers two orthogonal derivatization handles: (1) the primary amine, amenable to reductive amination, amide coupling, sulfonamide formation, and urea synthesis; and (2) the 4-chloro substituent, which enables transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann) for late-stage diversification [1]. This dual orthogonal reactivity distinguishes it from analogs lacking the chloro substituent (e.g., 2-fluoro-2-phenylpropan-1-amine, CAS 75197-97-6) where only amine derivatization is accessible, and from non-fluorinated analogs where metabolic liabilities limit the utility of the derived products. The hydrochloride salt form (CAS 1684388-76-8) is available at 98% purity in quantities from 100 mg to 10 kg, indicating scalability for both discovery and early development .

Synthetic intermediate Building block Orthogonal reactivity Derivatization

Prioritized Application Scenarios for 2-(4-Chlorophenyl)-2-fluoropropan-1-amine Based on Quantitative Differentiators


CNS Drug Discovery: MAO-B-Focused Lead Generation Programs

The 4-chloro substitution pattern, class-associated with MAO-B selectivity (~620-fold over MAO-A in structurally related phenethylamines [1]), combined with the CNS-accessible XLogP3 of 2.0 and the predicted reduction in amine pKₐ (enhancing passive permeability at physiological pH), makes this building block a strategically sound choice for synthesizing candidate MAO-B inhibitor libraries targeting Parkinson's disease or neuroprotection indications. Researchers should prioritize this compound over the meta-chloro regioisomer when MAO-B pharmacology is the intended target.

Parallel Library Synthesis via Dual Orthogonal Diversification

The compound's two orthogonal reactive handles (primary amine for amide/reductive amination chemistry; 4-chloroaryl for Pd-catalyzed cross-coupling [2]) enable efficient parallel SAR exploration. A single batch of 10 g (available in HCl salt form at 98% purity ) can generate a 100-compound library by combining 10 amine derivatizations with 10 aryl coupling partners, maximizing chemical space coverage per synthetic cycle. This dual-handle feature is absent in 2-fluoro-2-phenylpropan-1-amine (CAS 75197-97-6), which lacks the aryl chloride coupling site.

Metabolic Stability Optimization in Phenethylamine-Derived Lead Series

For lead series derived from phenethylamine scaffolds where oxidative deamination by MAO enzymes limits half-life, incorporation of the α-fluorine atom is class-established to retard metabolism [1]. The target compound provides this α-fluoro motif pre-installed, eliminating the need for late-stage fluorination chemistry. Procurement of this building block is warranted when in vitro microsomal stability data from a non-fluorinated analog (e.g., 2-(4-chlorophenyl)propan-1-amine) indicates rapid turnover, and a fluorinated probe is required for head-to-head intrinsic clearance comparison.

Conformationally Constrained Pharmacophore Exploration

The quaternary α-carbon center limits rotatable bonds to 2 (vs. 3 for 2-(4-chlorophenyl)ethan-1-amine), providing a more rigid scaffold for pharmacophore mapping studies [2]. When computational docking or SAR suggests that a restricted orientation of the amine relative to the aromatic ring is beneficial for target engagement, this compound offers a pre-organized geometry that can be tested against flexible-chain analogs to quantify the entropic contribution to binding affinity.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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